Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine
CAS No.: 124504-64-9
Cat. No.: VC21544319
Molecular Formula: C33H31NO6
Molecular Weight: 537.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124504-64-9 |
|---|---|
| Molecular Formula | C33H31NO6 |
| Molecular Weight | 537.6 g/mol |
| IUPAC Name | 4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid |
| Standard InChI | InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) |
| Standard InChI Key | ATSBBCSRXRUCQF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structure
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is identified by the CAS number 124504-64-9 and possesses the molecular formula C33H31NO6 . The compound features a benzhydrylamine core with a 4-methoxy substitution on one phenyl ring and a gamma-carboxypropyloxy group on the other. The amine group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in peptide synthesis protocols.
Several synonyms exist for this compound, including:
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4-(CH3O-PH-CH(NH-FMOC)-PH-4'-O(CH2)3-COOH)
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Fmoc-4-methoxy-4'-(g-carboxypropyloxy)-benzhydrylamine
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N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-4-METHOXY-4'-(GAMMA CARBOXYPROPYLOXY)-BENZHYDRYLAMINE
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Butanoic acid, 4-[4-[[(9H-fluoren-9-ylmethoxy)carbonyl]aminomethyl]phenoxy]-
Physical and Chemical Properties
The compound is typically used in its resin-linked form for peptide synthesis. When linked to a solid support such as Alanyl-aminomethyl resin, it creates a functionalized resin with the following properties:
| Property | Specification | Reference |
|---|---|---|
| Mesh Size | 200-400 mesh | |
| Loading Capacity | 0.3-0.6 mmol/g | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C | |
| Stability (at -80°C) | 6 months | |
| Stability (at -20°C) | 1 month |
Applications in Peptide Synthesis
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine plays a pivotal role in modern peptide synthesis, particularly within the framework of solid-phase methodologies.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound serves as a specialized linker that facilitates the creation of peptides with C-terminal amide modifications. The compound is typically anchored to a solid support, commonly an aminomethyl resin, to create a functionalized resin that serves as the starting point for peptide chain assembly . The Fmoc group provides temporary protection for the amine functionality during the synthesis process, allowing for selective and controlled peptide elongation.
Synthesis of C-terminally Amidated Peptides
The primary application of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is the synthesis of peptides with amidated C-termini. C-terminal amidation is a common post-translational modification found in many bioactive peptides and hormones, often essential for their biological activity. The specialized structure of this compound allows for:
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Stable anchoring of the initial amino acid
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Efficient chain elongation using Fmoc-based chemistry
When linked to Alanyl-aminomethyl resin, this compound creates a specialized resin system specifically designed for Fmoc-based solid-phase synthesis strategies. The resulting peptide-resin complex allows for the sequential addition of amino acids from the C-terminus to the N-terminus, following standard Fmoc deprotection and coupling cycles .
Cleavage Conditions and Considerations
The cleavage of peptides from Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked resins requires specific conditions to ensure complete release while minimizing side reactions.
Cleavage Protocol
The cleavage process typically employs trifluoroacetic acid (TFA) under controlled conditions:
Special Considerations
When working with Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked resins, several factors should be considered to optimize results:
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Scavengers are critical components of the cleavage cocktail, preventing unwanted side reactions during the acidolytic cleavage process
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The selection of appropriate scavengers depends on the specific amino acid composition of the target peptide
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Peptides containing sensitive residues (such as tryptophan, methionine, or cysteine) may require specialized scavenger mixtures to prevent modification during cleavage
Comparison with Alternative Resins
Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine linked to Alanyl-aminomethyl resin represents one of several options for synthesizing C-terminal amidated peptides.
Alternative TFA-labile Amide Resins
Other resins that serve similar functions include:
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PAL resin (4-alkoxy-2,6-dimethoxybenzylamine resin), which requires lower TFA concentrations for cleavage
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Aldehyde resins, which offer alternative linkage strategies for specific applications
Specialized Applications
The Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine system offers particular advantages for certain applications:
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Synthesis of peptides requiring harsh cleavage conditions
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Applications where complete removal of the peptide from the resin is critical
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Situations where the stability of the peptide-resin linkage during synthesis is paramount
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